2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
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Overview
Description
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound that features a pyridazinone and quinazolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyridazinone and quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyridazinone Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Formation of the Quinazolinone Moiety: This can be synthesized by the condensation of anthranilic acid derivatives with amides or nitriles.
Coupling Reactions: The two moieties can be coupled using appropriate linkers and reagents such as acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyridazinone or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring could yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups could yield corresponding alcohols.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide would depend on its specific biological target. Generally, compounds with pyridazinone and quinazolinone structures can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Known for their anti-inflammatory and anti-cancer activities.
Quinazolinone Derivatives: Known for their anti-microbial and anti-tumor properties.
Uniqueness
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is unique due to the combination of both pyridazinone and quinazolinone moieties in a single molecule, potentially offering a broader range of biological activities and applications.
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c26-18(12-24-13-22-15-5-2-1-4-14(15)20(24)28)21-9-10-25-19(27)8-7-16(23-25)17-6-3-11-29-17/h1-8,11,13H,9-10,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHKCXYWPYNVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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